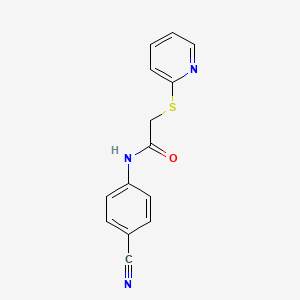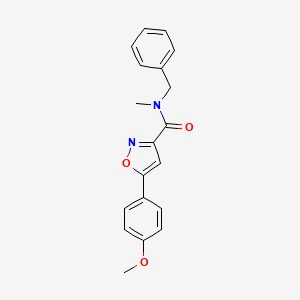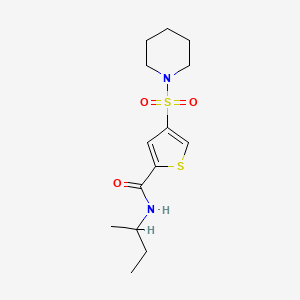![molecular formula C16H16N2O2S B5524350 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-{2-[(4-Methylphenyl)sulfonyl]ethyl}-1H-benzimidazole derivatives often begins with the appropriate substituted 1,2-phenylenediamine as a starting material. Compounds with various substitutions at specific positions on the benzimidazole ring can exhibit significant activity against protozoa, indicating the importance of the synthesis process in enhancing biological activity (Pérez‐Villanueva et al., 2013). Another synthesis approach involves the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to compounds that have been crystallographically characterized and show interaction with metal centers (Bermejo et al., 2000).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with the 4-methylphenylsulfonyl group, has been extensively studied. These studies often involve X-ray diffraction and other spectroscopic methods to understand the arrangement and co-ordination of atoms within the molecule. For example, the structure of complexes derived from the interaction of synthesized benzimidazole compounds with metals such as nickel has been determined, shedding light on the rearrangement and coordination behavior of these molecules (Bermejo et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of 2-{2-[(4-Methylphenyl)sulfonyl]ethyl}-1H-benzimidazole derivatives is influenced by the presence of functional groups, which can participate in various chemical reactions. These compounds have been utilized in the synthesis of novel structures with potential biological activities, demonstrating their versatile reactivity and utility in developing pharmacologically relevant molecules (Kühler et al., 2002).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, stability, and crystal structure, are crucial for their application in different fields. The incorporation of sulfonamide groups and other substituents significantly affects these properties, influencing their solubility in organic solvents and thermal resistance. For instance, benzimidazole compounds with sulfonic and benzimidazole groups have shown enhanced solubility and reduced thermal resistance compared to non-sulfonated counterparts (Alvarez-Gallego et al., 2007).
Applications De Recherche Scientifique
Antibacterial and Antiprotozoal Activity
A notable application of benzimidazole derivatives is in the fight against bacterial and protozoal infections. For instance, compounds derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have demonstrated potent and selective activity against Helicobacter pylori , a significant gastric pathogen, offering potential as novel anti-H. pylori agents. These compounds, such as the prototype carbamate 12a, display low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin, without affecting a wide range of other microorganisms, thereby suggesting a targeted antibacterial approach with minimal off-target effects (Carcanague et al., 2002). Additionally, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and shown to possess strong activity against protozoa like Trichomonas vaginalis , Giardia intestinalis , and Entamoeba histolytica , with IC50 values in the nanomolar range, indicating their potential as effective antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Anticholinesterase Activity
Benzimidazole derivatives have also been explored for their anticholinesterase activity, which is crucial for treating anticholinesterase intoxication. A study on quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole incorporating various side chains found that the toxicity and antidotal effectiveness against powerful cholinesterase inhibitors such as soman and tabun significantly depend on the type and location of the side-chain substituent. Some compounds were identified as potent therapeutics for anticholinesterase intoxication, highlighting the importance of benzimidazole derivatives in developing antidotes for chemical warfare agents and pesticides (Goff et al., 1991).
Metal Complexes and Antimicrobial Activity
The synthesis of metal complexes involving benzimidazole derivatives, such as 2-(o-sulfamoylphenyl)benzimidazole, has led to compounds with significant antimicrobial properties. These complexes, when coordinated with divalent transition metals, exhibit potent antibacterial activity against a range of bacterial strains, although they do not show antifungal activity. Such findings underscore the potential of benzimidazole-based metal complexes in developing new antimicrobial agents (Ashraf et al., 2016).
Mécanisme D'action
The mechanism of action of “2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole” is related to its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Propriétés
IUPAC Name |
2-[2-(4-methylphenyl)sulfonylethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-6-8-13(9-7-12)21(19,20)11-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWOAYLOEIHWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)
![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)
![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)
![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)
![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)


![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)
![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)